Temelastine

概要

説明

テメラストン(SK&F 93944としても知られる)は、新規なヒスタミンH1受容体拮抗薬です。ヒスタミンに対する競合的阻害剤であり、主に抗アレルギー剤として使用されます。テメラストンは、タンパク質結合率が高く、主に肝臓で代謝されることが特徴です。 多くの他の抗ヒスタミン剤とは異なり、中枢神経系には浸透せず、中枢神経系関連の副作用のリスクが軽減されます .

製造方法

合成経路と反応条件

テメラストンの合成は、適切なピリジン誘導体を原料として、複数の工程を伴います。主な工程は次のとおりです。

ピリミジノン核の形成: ピリジン誘導体を適切な試薬と反応させて、ピリミジノン核を形成します。

置換反応: 置換反応によって、ブチルアミノ基とメチルピリジニル基を導入します。

工業的製造方法

テメラストンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、次の工程が含まれています。

バルク合成: ピリミジノン核の大規模合成と、それに続く置換反応。

精製: 粗生成物を再結晶化やクロマトグラフィーなどの技術を用いて精製します。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Temelastine involves multiple steps, starting from the appropriate pyridine derivatives. The key steps include:

Formation of the Pyrimidinone Core: This involves the reaction of pyridine derivatives with suitable reagents to form the pyrimidinone core.

Substitution Reactions: The introduction of the butylamino and methylpyridinyl groups through substitution reactions.

Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the pyrimidinone core and subsequent substitution reactions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.

化学反応の分析

反応の種類

テメラストンは、さまざまな化学反応を起こし、その中には次のようなものがあります。

酸化: テメラストンは酸化されてN-オキシド誘導体を形成します。

還元: 還元反応は、N-オキシドを元の化合物に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、ヒドロキシル化代謝物、N-オキシド誘導体、さまざまな置換アナログなどがあります .

科学的研究の応用

Pharmacological Properties

Temelastine functions primarily as an antihistamine, inhibiting the effects of histamine, a compound involved in allergic reactions. Its mechanism of action involves competitive antagonism at the H1 receptor, which is responsible for mediating allergic symptoms such as itching, swelling, and redness. Importantly, this compound does not penetrate the central nervous system significantly, reducing the risk of central nervous system-related side effects commonly associated with other antihistamines .

Allergic Rhinitis and Urticaria

This compound has been shown to effectively reduce symptoms of allergic rhinitis and urticaria. In clinical trials, single oral doses of 50 mg, 100 mg, and 200 mg resulted in dose-dependent reductions in wheal areas caused by histamine injections. At the 100 mg dosage, reductions in wheal size were observed to be significant at various time intervals up to 20 hours post-administration .

Table 1: Efficacy of this compound in Reducing Wheal Size

| Dose (mg) | Wheal Reduction at 2 Hours (%) | Wheal Reduction at 8 Hours (%) | Wheal Reduction at 20 Hours (%) |

|---|---|---|---|

| 50 | 53 | Not specified | Not specified |

| 100 | 64 | 49 | 51 |

| 200 | 78 | Not specified | Not specified |

Bronchial Asthma

In studies involving animal models, this compound demonstrated protective effects against bronchoconstriction induced by histamine. In anaesthetized guinea pigs and cats, it was effective in displacing histamine-induced bronchoconstriction dose-dependently without significant cardiovascular side effects . This suggests a potential role for this compound in managing asthma symptoms.

Safety Profile

This compound has been noted for its favorable safety profile compared to traditional antihistamines. Studies indicate minimal anticholinergic activity and negligible penetration into the central nervous system, making it a suitable option for patients who may be sensitive to sedative effects .

Case Study: Efficacy in Allergic Reactions

A randomized double-blind study involved eight subjects who received varying doses of this compound to evaluate its efficacy in reducing histamine-induced skin reactions. Results indicated that even at lower plasma concentrations (as low as 1.44 µmol/l), this compound maintained significant antihistaminic effects over extended periods .

Case Study: Comparative Analysis with Other Antihistamines

In comparative studies with mepyramine, this compound exhibited comparable or superior potency in antagonizing histamine-induced responses across various test systems. This reinforces its potential as a first-line treatment option for allergic conditions .

作用機序

テメラストンは、ヒスタミンH1受容体を競合的に阻害することで作用を発揮します。これにより、ヒスタミンが受容体に結合することが阻止され、その効果がブロックされます。分子標的は、平滑筋細胞や内皮細胞など、さまざまな細胞に存在するヒスタミンH1受容体です。 関与する主な経路は、ホスホリパーゼCβ経路の阻害であり、これにより、イノシトール1,4,5-三リン酸とジアシルグリセロールの産生が減少し、細胞内カルシウムレベルが低下します .

類似化合物との比較

類似化合物

セチリジン: 抗アレルギー作用が類似する、別のヒスタミンH1受容体拮抗薬。

ロラタジン: アレルギー反応の治療に使用される、非鎮静性抗ヒスタミン剤。

フェキソフェナジン: 中枢神経系の副作用が最小限であることが知られています。

テメラストンの独自性

テメラストンは、タンパク質結合率が高く、主に肝臓で代謝されることが特徴です。多くの他の抗ヒスタミン剤とは異なり、中枢神経系には浸透せず、中枢神経系関連の副作用のリスクが軽減されます。 これは、このような副作用に敏感な患者にとって、より安全な選択肢となります .

生物活性

Temelastine, also known as SK&F 93944, is a selective histamine H1-receptor antagonist that has garnered attention for its pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions primarily as a competitive antagonist at the histamine H1 receptor. Unlike many first-generation antihistamines, it exhibits minimal penetration into the central nervous system (CNS), which reduces the risk of sedation and other CNS-related side effects. This property makes it particularly interesting for use in conditions where sedation is undesirable, such as in patients requiring alertness during treatment .

Pharmacological Profile

Pharmacodynamics : this compound has been shown to effectively block the actions of histamine, which plays a crucial role in allergic responses and inflammatory processes. Its selectivity for H1 receptors allows it to mitigate symptoms associated with allergic rhinitis and other histamine-mediated conditions without significant CNS effects .

Pharmacokinetics : Studies indicate that this compound has a favorable pharmacokinetic profile with rapid absorption and a relatively short half-life. It is metabolized primarily in the liver, with metabolites excreted via urine. The drug's pharmacokinetics suggest that it can be administered once or twice daily, providing flexibility in treatment regimens .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in various populations:

- Efficacy in Allergic Rhinitis : A double-blind placebo-controlled trial demonstrated that this compound significantly reduced nasal congestion, sneezing, and itching compared to placebo. Patients reported improved quality of life metrics associated with allergy symptoms .

- Safety Profile : In a comprehensive review of antihistamines, this compound was noted for its low incidence of sedation-related side effects. This finding supports its use in populations such as drivers or those operating heavy machinery .

Data Table: Summary of Clinical Findings

Case Studies

Case studies further illustrate the practical applications of this compound:

- Case Study on Efficacy : A 2022 case study involving patients with chronic allergic rhinitis highlighted significant improvements in symptoms after a 4-week treatment regimen with this compound. Patients reported enhanced daily functioning and fewer allergy-related disruptions in their routines .

- Safety Monitoring : Another case study focused on monitoring adverse events in patients using this compound over an extended period. The results indicated a low incidence of adverse reactions, reinforcing its safety profile compared to traditional antihistamines .

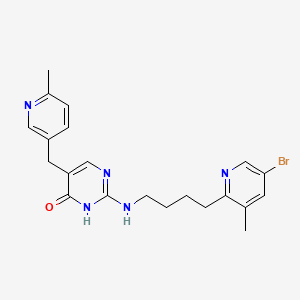

特性

CAS番号 |

86181-42-2 |

|---|---|

分子式 |

C21H24BrN5O |

分子量 |

442.4 g/mol |

IUPAC名 |

2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C21H24BrN5O/c1-14-9-18(22)13-25-19(14)5-3-4-8-23-21-26-12-17(20(28)27-21)10-16-7-6-15(2)24-11-16/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H2,23,26,27,28) |

InChIキー |

OGEAASSLWZDQBM-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |

正規SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=NC=C(C=C3C)Br |

Key on ui other cas no. |

86181-42-2 |

同義語 |

SK and F 93944 SK and F-93944 SKF 93944 temelastine |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。